Guanofuracina

Descripción general

Descripción

Guanofuracin is a natural product isolated from the marine sponge Axinella sp. It is a biologically active compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively in the past decade, and its potential as a therapeutic agent is being explored.

Aplicaciones Científicas De Investigación

Aislamiento de L. Monocytogenes

Guanofuracina se ha utilizado en el desarrollo de medios selectivos para el aislamiento de L. Monocytogenes, una bacteria que puede causar listeriosis . El medio, denominado "Medio this compound", ha demostrado ser eficaz para inhibir el crecimiento de otros organismos, permitiendo así el crecimiento selectivo de Listeria .

Aplicación práctica en medicina veterinaria: El medio this compound tiene aplicaciones prácticas en medicina veterinaria. Se utilizó para detectar un portador sano de Listeria en animales individuales de un rebaño de ovejas donde se produjo una epizootia de listeriosis .

Poder inhibitorio del crecimiento: Se estudió el poder inhibitorio del crecimiento de la this compound para varias especies de bacterias utilizando medios sólidos y líquidos. En estos experimentos, se empleó agar nutritivo al 5% con sangre de oveja con 1% de glucosa como medio sólido y caldo nutritivo al 1% de glucosa como medio de enriquecimiento líquido .

Propiedades

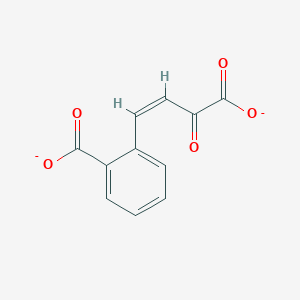

IUPAC Name |

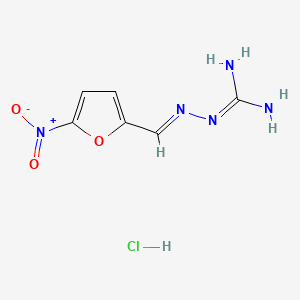

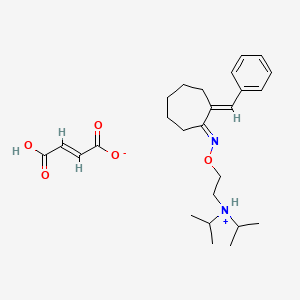

2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIFAUFPHYNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Guanofuracin?

A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that Guanofuracin's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.

Q2: How does the pH of the environment affect Guanofuracin's stability and activity?

A2: Guanofuracin's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.

Q3: Does Listeria monocytogenes develop resistance to Guanofuracin?

A3: Yes, Listeria monocytogenes can develop resistance to Guanofuracin. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of Guanofuracin, particularly at higher concentrations, could lead to the emergence of resistant strains.

Q4: What is the impact of autoclaving on Guanofuracin's stability?

A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of Guanofuracin. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.

Q5: Can Guanofuracin be used in combination with other antibacterial agents?

A5: Research suggests that the interaction of Guanofuracin with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, Guanofuracin can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using Guanofuracin in combination therapies.

Q6: What is the role of glycols in the effectiveness of Guanofuracin?

A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of Guanofuracin ointments. [, ] This enhanced penetration is likely due to the increased solubility of Guanofuracin in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for Guanofuracin could lead to improved drug delivery and potentially higher efficacy.

Q7: Are there any visual indicators of Guanofuracin degradation?

A7: When a solution of Guanofuracin in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of Guanofuracin, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)

![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)

![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)

![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)

![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)

![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)